tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate
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Description
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbamate, has been investigated . Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) have been studied . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular formula of “tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate” is C15H22N2O3. The molecular weight is 278.352.Chemical Reactions Analysis
The tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate serves as a crucial intermediate in the synthesis of various biologically active molecules. For example, it has been utilized in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for compounds like omisertinib (AZD9291), showcasing its relevance in the development of cancer therapies (Zhao et al., 2017). Furthermore, its application extends to the generation of α-aminated methyllithium through DTBB-catalyzed lithiation, demonstrating its utility in the preparation of functionalized carbamates and subsequent synthesis of 1,2-diols, which are valuable in medicinal chemistry (Ortiz, Guijarro, & Yus, 1999).
Role in Synthesis Techniques
This compound also plays a significant role in enhancing synthesis techniques. For instance, it has been involved in the stereoselective synthesis of six stereoisomers of 3,4-diaminocyclohexane carboxamide, which are key intermediates for the synthesis of factor Xa inhibitors, a class of anticoagulants. This highlights its contribution to the development of new therapeutic agents (Wang, Ma, Reddy, & Hu, 2017). Additionally, it's used in the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, illustrating its importance in the modification and protection of amino groups in peptide synthesis (Sakaitani & Ohfune, 1990).
Analytical and Environmental Applications
Beyond synthetic applications, tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate derivatives have been explored in analytical chemistry, such as in the determination of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography, showcasing its utility in environmental monitoring and safety assessments (Crespo-Corral et al., 2008).
properties
IUPAC Name |
tert-butyl N-[2-(2,5-dimethylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-6-7-11(2)12(8-10)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFNQXIMTDDGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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